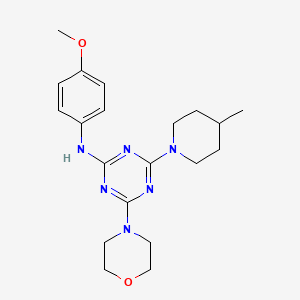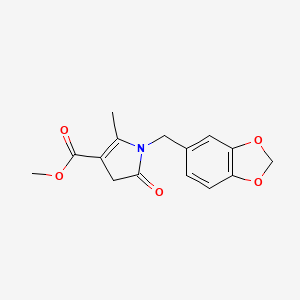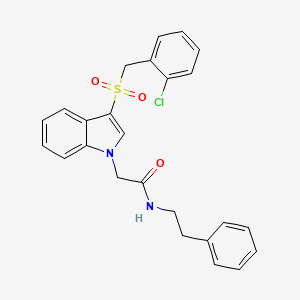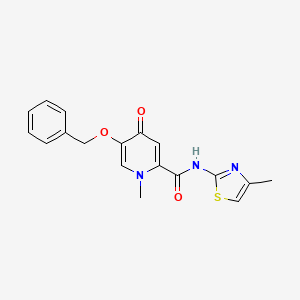
N-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)-6-morpholino-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)-6-morpholino-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C20H28N6O2 and its molecular weight is 384.484. The purity is usually 95%.
The exact mass of the compound N-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)-6-morpholino-1,3,5-triazin-2-amine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)-6-morpholino-1,3,5-triazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)-6-morpholino-1,3,5-triazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Serotonin 5-HT(6) Receptor Ligands and Biological Functions
Research into serotonin 5-HT(6) receptor antagonists reveals their potential role in treating learning and memory disorders. These studies have identified selective antagonists that could penetrate the brain better, suggesting the importance of this receptor in cognition enhancement and possibly implicating compounds structurally similar to "N-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)-6-morpholino-1,3,5-triazin-2-amine" in such applications (Russell & Dias, 2002).
Chemokine CCR3 Receptor Antagonists
The chemokine receptor CCR3 has been implicated in allergic diseases such as asthma and allergic rhinitis. Small molecule antagonists, including those with structures containing piperidine and morpholine derivatives, show promise in treating these conditions. This suggests that compounds with similar structures could have potential applications in developing treatments for allergic diseases (Willems & IJzerman, 2009).
Environmental Estrogens and Methoxychlor
Methoxychlor, a chlorinated hydrocarbon pesticide with proestrogenic activity, highlights the environmental impact of chemicals with estrogenic activities. The metabolic pathways and toxic effects on various biological systems of such compounds underline the importance of understanding and regulating environmental estrogens (Cummings, 1997).
DNA Minor Groove Binders
Compounds like Hoechst 33258, known for binding to the minor groove of double-stranded B-DNA, indicate the importance of structural features in binding specificity and biological activity. These insights into DNA interaction mechanisms could inform the development of novel therapeutic agents or diagnostic tools (Issar & Kakkar, 2013).
Advanced Oxidation Processes for Degradation
The degradation of nitrogen-containing hazardous compounds, including amines and pesticides, through advanced oxidation processes, emphasizes the environmental significance of understanding chemical reactivity and degradation pathways. Such knowledge is crucial for mitigating the environmental impact of hazardous chemicals (Bhat & Gogate, 2021).
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)-6-morpholin-4-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O2/c1-15-7-9-25(10-8-15)19-22-18(21-16-3-5-17(27-2)6-4-16)23-20(24-19)26-11-13-28-14-12-26/h3-6,15H,7-14H2,1-2H3,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJZMTGQRCJVPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)-6-morpholino-1,3,5-triazin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2687977.png)



![Methyl 4-[({[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2687986.png)

![3-(4-methoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2687989.png)
![N-(1-cyanocyclopentyl)-3-{[4-(1-hydroxybutan-2-yl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B2687990.png)
![1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2687991.png)
![4-(N,N-diethylsulfamoyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2687992.png)

![methyl 4-((7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2687995.png)
![Ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2687996.png)
